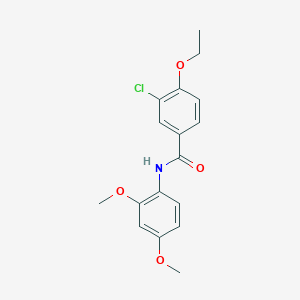

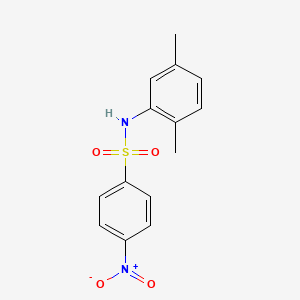

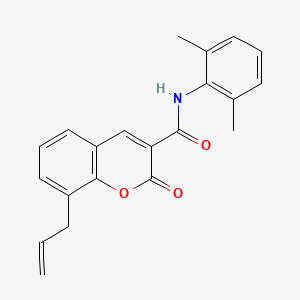

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide and similar compounds typically involves reactions that combine specific arylamines with sulfonyl chlorides under controlled conditions. A study by Murthy et al. (2018) detailed the derivation of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, highlighting the procedures for synthesizing these types of compounds through direct functionalization techniques (Murthy et al., 2018).

Molecular Structure Analysis

The molecular structure of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide has been characterized using various spectroscopic and crystallographic techniques. The study by Murthy et al. (2018) provides insights into the compound's crystal structure, revealing it crystallizes in the monoclinic crystal system with specific cell parameters. This analysis is crucial for understanding the compound's three-dimensional arrangement and potential intermolecular interactions within the crystal lattice (Murthy et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide often focus on its functionalization and interaction with various reagents. The compound's nitro and sulfonamide groups make it a versatile reactant in nucleophilic substitution reactions, acylation, and protection-deprotection strategies for amine groups. While specific reactions for N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide are not detailed in the searched papers, similar sulfonamide compounds have been shown to undergo selective N-acylation and protection reactions, offering insights into its reactivity (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide, such as melting point, solubility, and stability, are critical for its handling and application in various fields. These properties are influenced by the compound's molecular structure, particularly the presence of nitro and sulfonamide functional groups. However, specific physical properties for this compound were not identified in the available literature, suggesting a gap in the current understanding and characterization of this chemical.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards other chemical groups, and stability under different conditions, define the compound's applicability in chemical syntheses and its behavior in biological systems. The sulfonamide group in N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide contributes to its chemical stability and makes it a valuable moiety in medicinal chemistry and materials science. Though detailed chemical properties specific to N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide are not directly mentioned in the searched literature, studies on similar sulfonamides provide a basis for inferring its chemical behavior (Ebrahimi et al., 2015).

作用机制

The mechanism of action of similar compounds has been explored. For instance, DMS, a sulfonamide derivative, is believed to work by binding to specific proteins and altering their function. DMS has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide” is not available, safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

未来方向

Research on similar compounds suggests potential future directions. For instance, N-2,5-dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi . Similarly, N-(2,5-dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-3-4-11(2)14(9-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZJNYOSPFOIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)

![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)

![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)

![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)